molecular formula C13H16BrN3O2 B1388303 Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide CAS No. 1185294-01-2

Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide

Cat. No.: B1388303
CAS No.: 1185294-01-2
M. Wt: 326.19 g/mol
InChI Key: MNZGTOMUSJFUHJ-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide is a compound of significant interest in the field of proteomics research. This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with 2-(pyridin-3-ylmethylamino)ethylamine under specific conditions to form the desired amide linkage. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond. The final product is then treated with hydrobromic acid to obtain the dihydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and pyridine rings, along with the amide linkage, allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

CAS No.

1185294-01-2

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

N-[2-(pyridin-3-ylmethylamino)ethyl]furan-2-carboxamide;hydrobromide

InChI

InChI=1S/C13H15N3O2.BrH/c17-13(12-4-2-8-18-12)16-7-6-15-10-11-3-1-5-14-9-11;/h1-5,8-9,15H,6-7,10H2,(H,16,17);1H

InChI Key

MNZGTOMUSJFUHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNCCNC(=O)C2=CC=CO2.Br.Br

Canonical SMILES

C1=CC(=CN=C1)CNCCNC(=O)C2=CC=CO2.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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